![molecular formula C11H9FN2O3 B1335756 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid CAS No. 685525-40-0](/img/structure/B1335756.png)

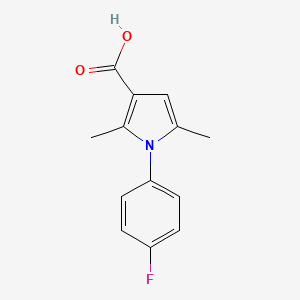

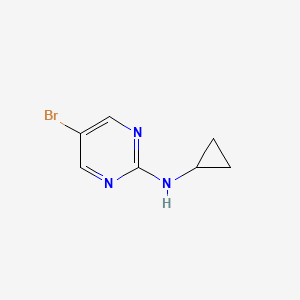

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (3-FPOA) is a versatile and useful building block for the synthesis of a variety of biologically active molecules and pharmaceuticals. It is a small molecule that is easily synthesized and has a wide range of applications in synthetic chemistry, medicinal chemistry, and drug discovery. 3-FPOA has been used in the synthesis of various drugs and pharmaceuticals, including antibiotics, antifungals, antivirals, and anti-cancer agents. It has also been used in the synthesis of various other compounds, such as dyes, polymers, and polysaccharides. Additionally, 3-FPOA has been used in the study of biochemical and physiological effects, as well as in the development of new laboratory techniques.

Applications De Recherche Scientifique

PET Radiopharmaceutical Synthesis

- Luo et al. (2019) discussed the automated synthesis of a radiopharmaceutical, [11C]CS1P1, for PET imaging sphingosine-1 phosphate receptor 1 (S1P1), involving 2-fluorophenyl-1,2,4-oxadiazol derivatives. This compound was validated under current Good Manufacturing Practices (cGMP) conditions, showing potential for human studies (Luo et al., 2019).

Insecticidal Activities

- Shi et al. (2000) synthesized various 2-fluorophenyl-1,3,4-oxadiazoles, demonstrating insecticidal activities against armyworms. This indicates potential applications in pest control (Shi et al., 2000).

Anti-inflammatory and Analgesic Agents

- Husain et al. (2009) developed compounds based on β-aroylpropionic acid and 1,3,4-oxadiazoles, showing promising anti-inflammatory and analgesic activities. These findings suggest therapeutic potential in inflammation and pain management (Husain et al., 2009).

Material Development for Electrical Studies

- Pradeep et al. (2013) synthesized poly(1,3,4-oxadiazole-aryl ether) containing carboxylic acid groups, which showed promising electrical properties. These materials could be useful in electronic applications (Pradeep et al., 2013).

Antimicrobial Agents

- Parikh & Joshi (2014) developed fluoro-substituted acetamide derivatives of 1,3,4-oxadiazole, demonstrating notable antimicrobial properties. This suggests potential use in combating microbial infections (Parikh & Joshi, 2014).

Larvicidal and Fungal Growth Inhibitory Properties

- Neves Filho et al. (2009) investigated the larvicidal and fungal growth inhibitory properties of 1,2,4-oxadiazol-5-yl propionic acids, revealing their potential in pest and fungal control (Neves Filho et al., 2009).

Fluorescence Studies for Aniline Sensing

- Naik et al. (2018) conducted fluorescence quenching studies of 1,3,4-oxadiazole derivatives, demonstrating their potential as aniline sensors in environmental monitoring (Naik et al., 2018).

Mécanisme D'action

Target of Action

It’s known that oxadiazole compounds are useful for the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mrna decay .

Mode of Action

It’s known that oxadiazole compounds bind with high affinity to multiple receptors , which could be a potential mechanism of action.

Biochemical Pathways

It’s known that oxadiazole compounds can modulate premature translation termination or nonsense-mediated mrna decay , which suggests that they may influence protein synthesis pathways.

Result of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it may have effects on protein synthesis and cellular function.

Propriétés

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHZXPIDNZNTAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391142 |

Source

|

| Record name | 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |

CAS RN |

685525-40-0 |

Source

|

| Record name | 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)